molecular formula C15H11Br2NO B15377043 n-(3,7-Dibromo-9h-fluoren-2-yl)acetamide CAS No. 1914-43-8

n-(3,7-Dibromo-9h-fluoren-2-yl)acetamide

Cat. No.: B15377043
CAS No.: 1914-43-8
M. Wt: 381.06 g/mol
InChI Key: RIEMWFLIHOWCEF-UHFFFAOYSA-N
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Description

N-(3,7-Dibromo-9H-fluoren-2-yl)acetamide is a halogenated fluorene derivative characterized by bromine substitutions at positions 3 and 7 of the fluorene backbone and an acetamide group at position 2. The molecular formula is C₁₅H₁₀Br₂NO, with a molecular weight of 396.07 g/mol (approximated based on analogous structures) . This compound is of interest in medicinal chemistry and toxicology due to structural similarities to carcinogenic fluorene derivatives, such as N-2-fluorenylacetamide, which undergoes metabolic activation via hydroxylation and deacetylation .

Properties

CAS No.

1914-43-8

Molecular Formula

C15H11Br2NO

Molecular Weight

381.06 g/mol

IUPAC Name

N-(3,7-dibromo-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H11Br2NO/c1-8(19)18-15-6-10-4-9-5-11(16)2-3-12(9)13(10)7-14(15)17/h2-3,5-7H,4H2,1H3,(H,18,19)

InChI Key

RIEMWFLIHOWCEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fluorene-Based Acetamides

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-(3,7-Dibromo-9H-fluoren-2-yl)acetamide Br (3,7) C₁₅H₁₀Br₂NO 396.07 Acetamide
N-(7-Amino-6,8-dibromo-9H-fluoren-2-yl)acetamide Br (6,8), NH₂ (7) C₁₅H₁₂Br₂N₂O 396.08 Acetamide, Amino
N-(7-Bromo-9-oxo-9H-fluoren-2-yl)acetamide Br (7), O (9) C₁₅H₁₀BrNO₂ 316.15 Acetamide, Ketone
N-(1,3-Dichloro-9H-fluoren-2-yl)acetamide Cl (1,3) C₁₅H₁₁Cl₂NO 292.16 Acetamide
N-(3-Bromo-7-nitro-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide Br (3), NO₂ (7), O (9), CF₃ C₁₅H₆BrF₃N₂O₄ 437.12 Trifluoroacetamide, Nitro

Key Observations :

Halogen Type and Position :

  • Bromine (Br) at positions 3 and 7 in the target compound increases molecular weight and lipophilicity compared to chlorine (Cl) in N-(1,3-dichloro-9H-fluoren-2-yl)acetamide . Bromine’s larger atomic radius and polarizability may enhance π-π stacking interactions in biological systems.
  • Substitution at position 9 (e.g., oxo group in N-(7-Bromo-9-oxo-9H-fluoren-2-yl)acetamide) disrupts aromaticity, reducing planarity and altering binding affinity .

Key Observations :

  • Substituent Position Dictates Metabolism : Bromine at position 7 in the target compound may sterically hinder hydroxylation, a critical step in metabolic activation. This contrasts with N-(1-hydroxy-2-fluorenyl)acetamide, where hydroxylation at position 1 facilitates rapid deacetylation and protein binding .

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